Cas no 438574-70-0 (2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one)

2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one
- Oprea1_067142
- Cambridge id 7123461
- F3007-0159
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-prop-2-enylquinazolin-4-one
- AKOS000642126
- ZINC00250205
- VU0507367-1
- 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one
- 438574-70-0
- 2-[(1H-Benzimidazol-2-ylmethyl)thio]-3-(2-propen-1-yl)-4(3H)-quinazolinone
- 2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one
-
- Inchi: 1S/C19H16N4OS/c1-2-11-23-18(24)13-7-3-4-8-14(13)22-19(23)25-12-17-20-15-9-5-6-10-16(15)21-17/h2-10H,1,11-12H2,(H,20,21)
- InChI Key: XAKVHNSPIOJRGP-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(=O)N(CC=C)C=1SCC1NC2=CC=CC=C2N=1
Computed Properties
- Exact Mass: 348.10448232g/mol
- Monoisotopic Mass: 348.10448232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 86.6Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 603.9±65.0 °C(Predicted)
- pka: 11.34±0.10(Predicted)
2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3007-0159-2mg |
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one |
438574-70-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3007-0159-3mg |
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one |
438574-70-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3007-0159-1mg |
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one |
438574-70-0 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3007-0159-2μmol |
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one |
438574-70-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 |
2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
Additional information on 2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one
Comprehensive Analysis of 2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one (CAS No. 438574-70-0)
The compound 2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one (CAS No. 438574-70-0) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry. With the growing interest in small-molecule drug discovery and targeted therapies, researchers are increasingly exploring the pharmacological properties of such compounds. This article delves into the molecular characteristics, synthesis pathways, and emerging applications of this intriguing chemical entity.
Structurally, 2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one combines a benzodiazole moiety with a dihydroquinazolinone scaffold, creating a versatile framework for molecular interactions. The presence of the methylsulfanyl and prop-2-en-1-yl groups further enhances its potential for selective binding to biological targets. Such structural complexity makes it a subject of interest for researchers investigating enzyme inhibitors and receptor modulators.
In the context of current scientific trends, this compound aligns with the search for novel bioactive molecules that can address unmet medical needs. The quinazolinone core, in particular, is known for its presence in several FDA-approved drugs, which has spurred interest in derivatives like CAS No. 438574-70-0. Researchers are actively studying its potential in areas such as anti-inflammatory agents, anticancer therapies, and neuroprotective compounds. These applications are frequently searched in academic databases, reflecting the compound's relevance in contemporary drug development.
The synthesis of 2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions, including condensation and cyclization processes. Recent advancements in green chemistry have also explored eco-friendly synthetic routes, catering to the growing demand for sustainable pharmaceutical production. This aspect is particularly appealing to industries focused on reducing their environmental footprint while maintaining high yields and purity.
From a commercial perspective, the compound's CAS No. 438574-70-0 serves as a critical identifier for procurement and regulatory compliance. Suppliers and researchers often search for this number alongside terms like high-purity reference standards and custom synthesis services, highlighting its importance in both academic and industrial settings. The compound's stability and solubility profiles further contribute to its utility in various experimental protocols.
Looking ahead, the exploration of 2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one is expected to expand, particularly in the realm of structure-activity relationship (SAR) studies. As computational methods like molecular docking and AI-driven drug design gain traction, this compound's modular structure makes it an ideal candidate for virtual screening campaigns. Such approaches are increasingly popular among researchers seeking to accelerate the identification of lead compounds.
In conclusion, CAS No. 438574-70-0 represents a fascinating example of modern heterocyclic chemistry with broad potential in life sciences. Its combination of a benzodiazole and dihydroquinazolinone architecture positions it as a valuable scaffold for future therapeutic innovations. As the scientific community continues to prioritize precision medicine and targeted drug delivery, compounds like this will undoubtedly remain at the forefront of chemical and pharmacological research.
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